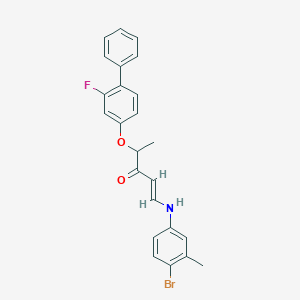
(E)-1-(4-bromo-3-methylanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "(E)-1-(4-bromo-3-methylanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as bromo, fluoro, and methoxy substituents, as well as imine (C=N) and enone (C=C-O) functionalities. These compounds are of interest due to their potential spectroscopic, structural, and electronic properties, which can be studied both experimentally and computationally .
Synthesis Analysis
The synthesis of related compounds typically involves condensation reactions between appropriate acetophenones and benzaldehydes in the presence of an alkali, resulting in yields of over 80% . The structures of these compounds are confirmed using various spectroscopic techniques such as UV, IR, and NMR .
Molecular Structure Analysis
The molecular structure and spectroscopic properties of these compounds are characterized by techniques like X-ray diffraction, FT-IR, NMR, and UV/Vis spectroscopy . Computational methods, such as density functional theory (DFT), are used to optimize the geometry and predict various properties . The existence of enol forms in the solid state and the presence of tautomerism in different solvent media are notable features .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the exact compound . However, they do discuss the interactions between similar molecules and DNA bases, which are investigated using electrophilicity-based charge transfer (ECT) methods . These studies are important for understanding the biological activity and potential applications of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of substituents like bromo, fluoro, and methoxy groups can significantly affect their spectroscopic characteristics and reactivity . Theoretical calculations provide insights into the local and global chemical activity, charge transfer capabilities, and non-linear optical (NLO) properties . The substituent effects are also analyzed using Hammett constants and various statistical methods .
Aplicaciones Científicas De Investigación
Application in Epigenetic Inhibition
(E)-1-(4-bromo-3-methylanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one and its derivatives have been identified as potential epigenetic inhibitors, particularly for PR-SET7 and EZH2 enzymes. In a study, certain derivatives of this compound demonstrated selective inhibition for these enzymes and induced cell death in leukemia U937 cells, highlighting its potential use in cancer treatment (Valente et al., 2012).
Synthesis and Biological Activity of Analogues
In the realm of synthetic chemistry and medicinal applications, derivatives of this compound have been synthesized and evaluated for their biological activity. For instance, various analogues have been prepared and their biological activities, including antimicrobial properties, have been assessed (Lovey & Pawson, 1981).
Utility in Liquid Crystal Materials
This compound is also relevant in the production of liquid crystal materials. Its derivatives can be synthesized using techniques like microwave-assisted flow reactor, which demonstrates its significance in material science and engineering (Egami et al., 2018).
Spectroscopic and Structural Analysis
In another study, derivatives of this compound were synthesized and characterized using spectroscopic and X-ray diffraction techniques. This research helps in understanding the molecular structure and potential applications of the compound in fields like chemistry and materials science (Demircioğlu et al., 2019).
Substituent Effect on Analogue Compounds
The effects of substituents on the properties and activities of this compound's analogues have been investigated. This type of research is essential in medicinal chemistry for the development of new drugs and understanding their interactions at the molecular level (Balaji et al., 2015).
Antibacterial Applications
The compound and its derivatives have shown potential as antibacterial agents. Their activities against various bacteria like Escherichia coli and Staphylococcus aureus have been evaluated, emphasizing their importance in the development of new antimicrobial agents (Zhou et al., 2015).
Propiedades
IUPAC Name |
(E)-1-(4-bromo-3-methylanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrFNO2/c1-16-14-19(8-11-22(16)25)27-13-12-24(28)17(2)29-20-9-10-21(23(26)15-20)18-6-4-3-5-7-18/h3-15,17,27H,1-2H3/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZAJIHPNYOMMY-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC=CC(=O)C(C)OC2=CC(=C(C=C2)C3=CC=CC=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N/C=C/C(=O)C(C)OC2=CC(=C(C=C2)C3=CC=CC=C3)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-bromo-3-methylanilino)-4-(3-fluoro-4-phenylphenoxy)pent-1-en-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B3016475.png)
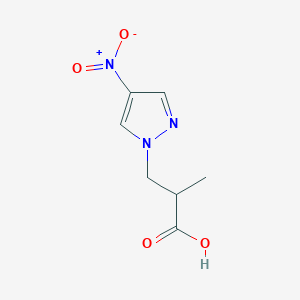
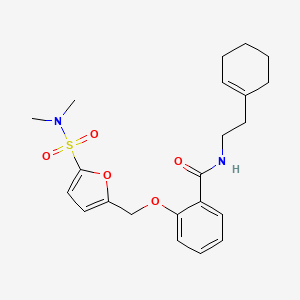
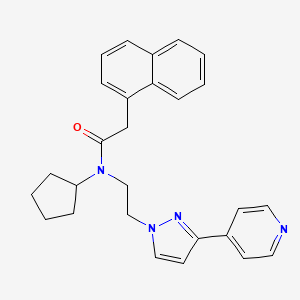

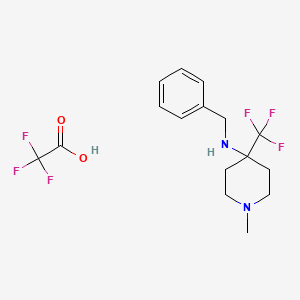
![4-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-benzoic acid](/img/structure/B3016487.png)
![(Z)-methyl 2-(2-((4-(N-ethyl-N-phenylsulfamoyl)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3016488.png)
![Methyl 2-[2-(4-methoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3016489.png)

![7-(2-chlorophenyl)-1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016494.png)
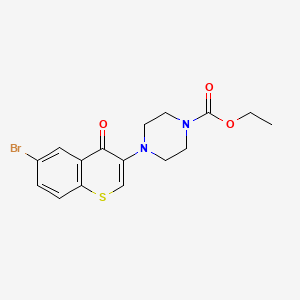
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]methanesulfonamide](/img/structure/B3016496.png)
![N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B3016497.png)